

# 5-(Cyclopropylmethoxy)picolinaldehyde: Technical Safety & Handling Guide

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## Compound of Interest

Compound Name:	5-(Cyclopropylmethoxy)picolinaldehyde
CAS No.:	1502637-39-9
Cat. No.:	B1470523

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## Executive Summary

**5-(Cyclopropylmethoxy)picolinaldehyde** (CAS: 1502637-39-9) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.<sup>[1]</sup> Structurally, it combines a reactive pyridine-2-carboxaldehyde core with a lipophilic cyclopropylmethoxy ether tail. This dual functionality dictates its safety profile: the aldehyde moiety presents oxidation risks and electrophilic reactivity, while the pyridine ring contributes to potential skin and eye irritation.

This guide synthesizes safety data, physicochemical properties, and expert handling protocols to ensure the integrity of this intermediate during drug development workflows.

## Chemical Identity & Physicochemical Profile<sup>[3][4][5][6][7]</sup>

The following data establishes the baseline identity for verification and quality control.

Parameter	Technical Specification
Chemical Name	5-(Cyclopropylmethoxy)pyridine-2-carboxaldehyde
Common Name	5-(Cyclopropylmethoxy)picolinaldehyde
CAS Number	1502637-39-9
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	177.20 g/mol
Structural Features	Pyridine ring, 2-formyl group (aldehyde), 5-cyclopropylmethoxy ether
Physical State	Pale yellow to brown oil or low-melting solid (dependent on purity)
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Stability	Air and Light Sensitive (Oxidizes to carboxylic acid)

## Hazard Identification & Safety Assessment

As a Senior Application Scientist, I interpret the hazards not just as codes, but as consequences of the molecular structure. The aldehyde group at the 2-position is highly susceptible to autoxidation and nucleophilic attack, necessitating strict exposure controls.

### GHS Classification (Derived from Analogous Picolinaldehydes)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.

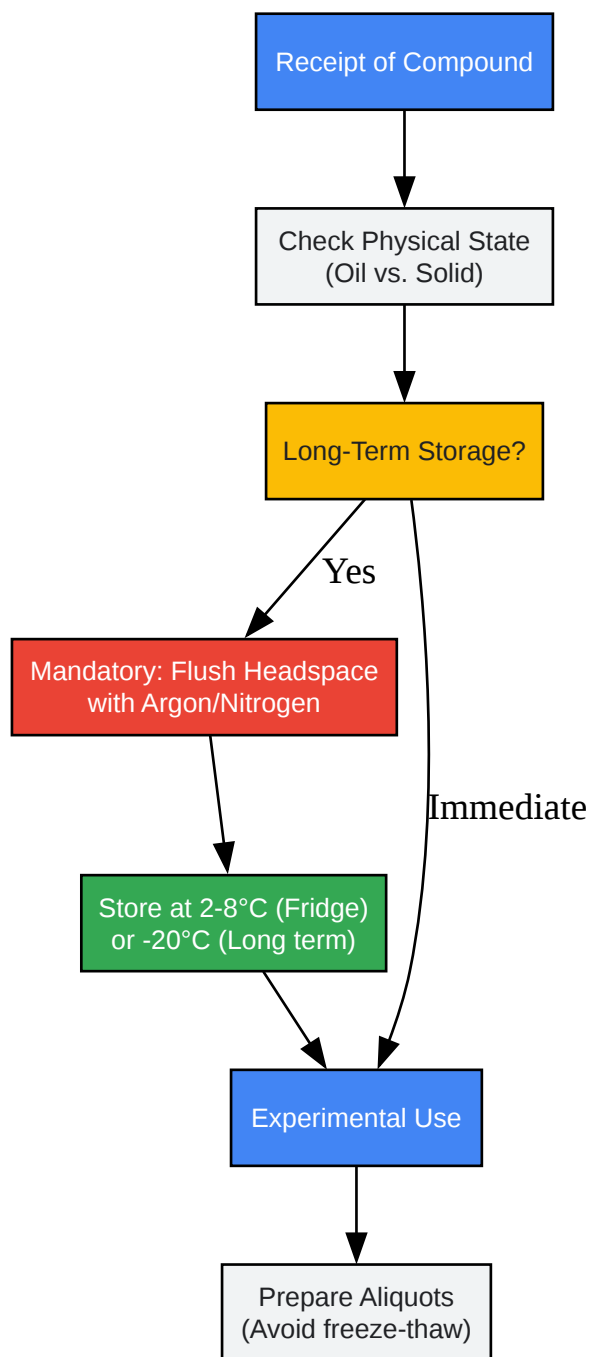
## Functional Group Hazard Analysis

- **Aldehyde Moiety:** The primary source of instability. Exposure to atmospheric oxygen converts the aldehyde to the corresponding picolinic acid derivative, altering stoichiometry in downstream reactions. It is also an electrophile capable of binding to protein residues, leading to sensitization.
- **Pyridine Ring:** Contributes to the basicity and potential for mucous membrane irritation.
- **Cyclopropylmethoxy Group:** Increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted picolinaldehyde.

## Handling, Storage, & Stability Protocol

The purity of **5-(Cyclopropylmethoxy)picolinaldehyde** is critical for reproducible SAR (Structure-Activity Relationship) studies. The following decision tree outlines the storage logic.

### DOT Diagram 1: Storage & Handling Logic



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Figure 1: Decision matrix for maintaining compound integrity. The aldehyde functionality requires strict exclusion of oxygen during storage.

## Protocol Standards

- **Inert Atmosphere:** Always store under Argon or Nitrogen. The 2-formyl group is activated by the pyridine ring, making it more prone to oxidation than simple benzaldehydes.
- **Temperature:** Store at 2–8°C for short term; -20°C for long term to inhibit disproportionation or oxidation.
- **Container:** Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.

## Emergency Response (First Aid)

- **Eye Contact:** Immediately flush with active running water for at least 15 minutes. The pyridine base can cause corneal damage if not neutralized/removed. Seek medical attention.
- **Skin Contact:** Wash with soap and water. Lipophilic nature suggests potential for absorption; monitor for systemic signs of pyridine toxicity (nausea, dizziness).
- **Inhalation:** Move to fresh air. If respiratory irritation (H335) persists, administer oxygen.
- **Spill Cleanup:** Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) as aldehydes can lower the flash point of mixtures.

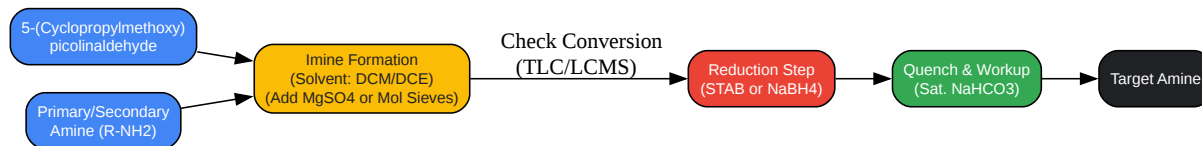
## Application Context: Synthetic Workflows

In drug discovery, this compound is most frequently used in Reductive Amination or Knoevenagel Condensation reactions. Below is a self-validating workflow for Reductive Amination, designed to minimize side reactions (dimerization).

### Technical Insight

The nitrogen in the pyridine ring can act as an internal base, potentially accelerating the formation of the imine intermediate but also catalyzing aldol-type side reactions if the pH is not controlled.

## DOT Diagram 2: Reductive Amination Workflow



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Figure 2: Optimized synthetic workflow for reductive amination. Using drying agents (MgSO<sub>4</sub>) during imine formation shifts the equilibrium forward, crucial for steric hindered aldehydes.

## Experimental Best Practices

- **Stoichiometry:** Use a slight excess of the amine (1.1 equiv) relative to the aldehyde to ensure complete consumption of the unstable aldehyde.
- **Reducing Agent:** Sodium triacetoxyborohydride (STAB) is preferred over NaBH<sub>4</sub> to prevent reduction of the aldehyde before imine formation is complete [1].
- **Monitoring:** Monitor the disappearance of the aldehyde peak (CHO signal ~10.0 ppm in <sup>1</sup>H NMR) before adding the reducing agent.

## References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*.
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